Sodium N-stearoyl-L-serinate
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Overview
Description
Sodium N-stearoyl-L-serinate: is a chemical compound known for its emulsifying properties. It is derived from the sodium salt of stearic acid and L-serine. This compound is widely used in various industries, including food, pharmaceuticals, and cosmetics, due to its ability to stabilize mixtures and enhance the texture of products.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting stearic acid with L-serine in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar chemical reactions. The process involves the continuous addition of stearic acid and L-serine to a reactor containing sodium hydroxide, followed by purification steps to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reducing Agents: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various esters and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated and amino derivatives.
Scientific Research Applications
Chemistry: Sodium N-stearoyl-L-serinate is used as an emulsifier in chemical formulations to stabilize mixtures and improve the consistency of products. Biology: In biological research, the compound is utilized to study cell membrane interactions and protein binding. Medicine: It is employed in pharmaceutical formulations to enhance the solubility and bioavailability of drugs. Industry: The compound is widely used in the food industry as an emulsifier in baked goods, dairy products, and other processed foods.
Mechanism of Action
Molecular Targets and Pathways Involved: Sodium N-stearoyl-L-serinate exerts its effects by interacting with cell membranes and proteins. Its emulsifying properties help to stabilize mixtures by reducing surface tension and promoting the dispersion of immiscible substances. The compound's molecular targets include cell membrane lipids and proteins, which it binds to and modifies.
Comparison with Similar Compounds
Sodium Stearoyl Lactylate (SSL): Another emulsifier used in the food industry, similar in structure but derived from lactic acid instead of serine.
Sodium N-stearoyl-L-alanine: Similar to sodium N-stearoyl-L-serinate but derived from L-alanine instead of L-serine.
Uniqueness: this compound is unique due to its specific interaction with proteins and cell membranes, making it particularly useful in biological and pharmaceutical applications.
Properties
CAS No. |
58725-55-6 |
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Molecular Formula |
C21H40NNaO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
sodium;(2S)-3-hydroxy-2-(octadecanoylamino)propanoate |
InChI |
InChI=1S/C21H41NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26;/h19,23H,2-18H2,1H3,(H,22,24)(H,25,26);/q;+1/p-1/t19-;/m0./s1 |
InChI Key |
AJDJGUAWEVOKSZ-FYZYNONXSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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